molecular formula C11H16O3 B6171259 methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate CAS No. 2445793-16-6

methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate

Cat. No. B6171259
CAS RN: 2445793-16-6
M. Wt: 196.2
InChI Key:
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Description

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate (MHT) is a synthetic organic compound composed of a methyl group attached to a cyclic hydroxyalkylcarboxylate. This compound is used in a variety of scientific research applications, including in biochemical, physiological, and pharmacological studies. MHT is a versatile compound that can be used in a variety of laboratory experiments and has a number of advantages and limitations.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate is not fully understood. It is believed that methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate binds to proteins and enzymes in the body, which then leads to changes in their structure and function. This can lead to a variety of biochemical and physiological effects, depending on the type of protein or enzyme that is affected.
Biochemical and Physiological Effects
methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of glucose and fatty acids. It has also been shown to increase the production of certain hormones, such as insulin, and to affect the activity of certain neurotransmitters, such as serotonin.

Advantages and Limitations for Lab Experiments

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Another advantage is that it is relatively stable, meaning that it can be stored for long periods of time without significant degradation. The main limitation is that it is not very soluble in water, meaning that it must be dissolved in other solvents for use in experiments.

Future Directions

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate has a number of potential future directions. One potential direction is to investigate the effects of methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate on different types of cells and tissues, such as cancer cells or neurons. Another potential direction is to investigate the effects of methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate on different types of diseases, such as cardiovascular disease or neurological disorders. Finally, another potential direction is to investigate the effects of methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate on different types of drugs, such as anticonvulsants or antidepressants.

Synthesis Methods

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of methyl tricarboxylate (MTC) with hydroxymethyltrimethylene dicarboxylate (HMDC). This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the resulting product is methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate. Other methods of synthesis include the reaction of MTC with hydroxymethyltrimethylene diamine (HMDA), the reaction of HMDC with dimethylmalonate, and the reaction of HMDA with dimethylmalonate.

Scientific Research Applications

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate is used in a variety of scientific research applications. It is used in biochemical and physiological studies to investigate the effects of various compounds on the body. It is also used in pharmacological studies to investigate the effects of drugs on the body. methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate has also been used in studies of the effects of environmental toxins on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate involves the conversion of a tricyclo[3.3.0.0,3,7]octane derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Tricyclo[3.3.0.0,3,7]octane", "Methanol", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Tricyclo[3.3.0.0,3,7]octane is reacted with chloroacetic acid in the presence of sodium hydroxide to form tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid.", "The carboxylic acid is then reduced to the corresponding alcohol using sodium borohydride.", "The resulting alcohol is then reacted with chloroacetic acid and sodium hydroxide to form the corresponding ester.", "The ester is then reacted with methyl iodide in the presence of sodium bicarbonate to form the desired product, methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate.", "The product is then purified using ethyl acetate." ] }

CAS RN

2445793-16-6

Product Name

methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate

Molecular Formula

C11H16O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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